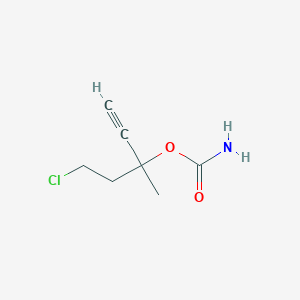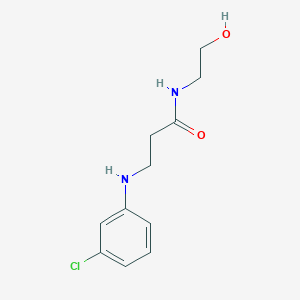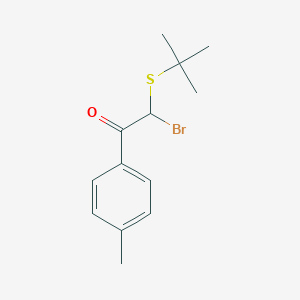![molecular formula C18H26N2O7S2 B14400408 3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-82-1](/img/structure/B14400408.png)
3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol: is a compound that combines the properties of 3,5-dinitrobenzoic acid and [(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized by nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The reaction involves heating benzoic acid with sulfuric acid and adding fuming nitric acid dropwise at controlled temperatures .
Industrial Production Methods: Industrial production of 3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves precise control of reaction conditions to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Substituted benzoic acids with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dinitrobenzoic acid is used in the derivatization of resins and the determination of ampicillin . It forms adducts with other compounds, which are studied for their crystal structures .
Biology and Medicine: The compound is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine . It also forms cocrystals with analgesic drugs like ethenzamide .
Industry: 3,5-Dinitrobenzoic acid is an important corrosion inhibitor and is used in photography . Its derivatives are used in various industrial applications due to their unique properties.
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid involves its ability to form hydrogen bonds and interact with other molecules through its nitro and carboxyl groups . The charge transfer between donor and acceptor molecules is facilitated by the delocalized electrons of the benzene ring . This interaction is crucial in its role as a corrosion inhibitor and in forming adducts with other compounds.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Used similarly in derivatization reactions but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitrobenzoic acid with different reactivity and properties.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity (pKa = 2.82) compared to benzoic acid and 3-nitrobenzoic acid . This higher acidity is due to the mesomeric effect of the two nitro groups, making it more reactive in certain chemical reactions .
Properties
CAS No. |
88122-82-1 |
|---|---|
Molecular Formula |
C18H26N2O7S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C11H22OS2.C7H4N2O6/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h10-12H,2-9H2,1H3;1-3H,(H,10,11)/t10-,11-;/m1./s1 |
InChI Key |
JDMQWRAFIZEZCL-NDXYWBNTSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCCCCCCC1SCC(S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)




![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)



![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)


![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)

